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Compound of Interest

Compound Name: (R)-(-)-4-Penten-2-ol

Cat. No.: B3042510 Get Quote

An In-depth Technical Guide to (R)-(-)-4-Penten-2-ol for Researchers and Drug Development

Professionals

This technical guide provides a comprehensive overview of the physical properties,

specifications, and applications of (R)-(-)-4-Penten-2-ol, a chiral building block of significant

interest in pharmaceutical synthesis. This document is intended for researchers, scientists, and

professionals involved in drug discovery and development.

Chemical Identity and Physical Properties
(R)-(-)-4-Penten-2-ol is a chiral secondary alcohol that serves as a versatile intermediate in the

synthesis of complex organic molecules. Its utility is underscored by the presence of both a

stereocenter and a terminal alkene, providing multiple avenues for synthetic transformations.

Table 1: Physical and Chemical Properties of (R)-(-)-4-Penten-2-ol
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Property Value Source(s)

Molecular Formula C₅H₁₀O [1][2]

Molecular Weight 86.13 g/mol [1][2][3]

CAS Number 64584-92-5 [1][2]

Appearance Clear, colorless liquid [3][4]

Boiling Point 115-116 °C (lit.) [1][5]

Density 0.837 g/mL at 25 °C (lit.) [1][5]

Refractive Index (n20/D) 1.4240 (lit.) [1]

Optical Rotation ([α]20/D) -5.0° (neat) [1]

Flash Point 25.5 °C (77.9 °F) - closed cup [1]

Solubility
Soluble in water (4.526 mg/L

@ 25°C)
[6]

InChI Key
ZHZCYWWNFQUZOR-

RXMQYKEDSA-N
[1]

SMILES C--INVALID-LINK--CC=C [1]

Commercial Specifications
(R)-(-)-4-Penten-2-ol is commercially available from various suppliers. The specifications can

vary, but typically include the following:

Table 2: Typical Commercial Specifications for (R)-(-)-4-Penten-2-ol

Parameter Specification

Purity (Assay by GC) ≥95%

Appearance Colorless to almost colorless clear liquid

Optical Purity (Enantiomeric Excess) Typically >98% ee
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Experimental Protocols
Synthesis of (R)-(-)-4-Penten-2-ol
A common method for the asymmetric synthesis of (R)-(-)-4-Penten-2-ol involves the chiral

borane-mediated allylation of acetaldehyde.

Experimental Workflow for Synthesis

(-)-Ipc₂B(allyl)borane
in dry Et₂O

Stir at -78 °C for 1 h

Acetaldehyde
in dry Et₂O

Stir at 25 °C for 2 h

Add workup reagents

3 M NaOH and 30% H₂O₂

Separate organic layer,
extract aqueous layer with Et₂O

Dry over anhydrous Na₂SO₄

Distill to yield pure product

After solvent removal

(R)-(-)-4-Penten-2-ol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3042510?utm_src=pdf-body
https://www.benchchem.com/product/b3042510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3042510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthetic workflow for (R)-(-)-4-Penten-2-ol.

Detailed Protocol: To a stirred solution of (-)-Ipc₂B(allyl)borane (150 mmol) in dry diethyl ether

(200 mL) at -78 °C, a solution of acetaldehyde (6 g, 136.4 mmol) in dry diethyl ether (20 mL) is

added. The reaction mixture is stirred at -78 °C for 1 hour. Subsequently, 3 M sodium hydroxide

(111 mL, 330 mmol) and 30% hydrogen peroxide (45 mL) are added, and the mixture is stirred

at 25 °C for an additional 2 hours. After completion, the organic layer is separated, and the

aqueous layer is extracted with diethyl ether. The combined organic layers are washed with

brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced

pressure, and the residue is distilled to yield (R)-(-)-4-Penten-2-ol as a colorless liquid.

Purification
The primary method for purifying (R)-(-)-4-Penten-2-ol is distillation. For removal of non-volatile

impurities, simple distillation is often sufficient. If separation from other volatile components is

required, fractional distillation is recommended.

General Protocol for Fractional Distillation: The crude (R)-(-)-4-Penten-2-ol is placed in a

round-bottom flask with boiling chips. A fractionating column is attached, followed by a

condenser and a receiving flask. The apparatus is heated gently, and the fraction that distills at

a constant temperature corresponding to the boiling point of the product (115-116 °C at

atmospheric pressure) is collected.

Analytical Methods for Enantiomeric Excess
Determination
The enantiomeric excess (e.e.) of (R)-(-)-4-Penten-2-ol is a critical parameter and is typically

determined by chiral gas chromatography (GC) or chiral high-performance liquid

chromatography (HPLC).

3.3.1. Chiral Gas Chromatography (GC)

General Protocol: A capillary gas chromatograph equipped with a chiral stationary phase

column (e.g., a cyclodextrin-based column such as CP Chirasil-DEX CB) is used. The sample

is diluted in a suitable solvent (e.g., dichloromethane) and injected. The enantiomers will have
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different retention times, allowing for their separation and quantification. The e.e. is calculated

from the integrated peak areas of the two enantiomers.[7]

Representative GC Conditions:

Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[7]

Carrier Gas: Hydrogen[7]

Injector Temperature: 230 °C[7]

Detector Temperature (FID): 250 °C[7]

Oven Program: An initial temperature of around 60-80°C, followed by a temperature ramp to

facilitate separation.

3.3.2. Chiral High-Performance Liquid Chromatography (HPLC)

General Protocol: Chiral HPLC is another powerful technique for determining e.e. This can be

done directly using a chiral stationary phase (CSP) or indirectly by derivatizing the alcohol with

a chiral agent to form diastereomers that can be separated on a standard achiral column.[8]

The direct method is generally preferred for its simplicity.[8]

Representative HPLC Conditions for Direct Separation:

Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA) is often effective for

separating chiral alcohols.[8]

Mobile Phase: A mixture of n-heptane and ethanol with a small amount of an amine modifier

like diethylamine is a common choice.[8]

Flow Rate: Typically around 1.0 mL/min.[8]

Detection: UV detection at a suitable wavelength (e.g., 225 nm).[8]

Applications in Drug Development
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(R)-(-)-4-Penten-2-ol is a valuable chiral building block in the synthesis of various

pharmaceutical agents. Its utility stems from the ability to introduce a specific stereocenter and

a reactive handle (the double bond) for further chemical modifications.

A notable application is in the total synthesis of Aigialomycin D, a natural product that has been

shown to be an inhibitor of protein kinases, which are key targets in cancer therapy.

Role in Aigialomycin D Synthesis and Protein Kinase
Inhibition
Aigialomycin D has been identified as an inhibitor of several protein kinases, including Cyclin-

Dependent Kinase 2 (CDK2) and Mitogen-activated protein kinase-interacting kinase 2

(MNK2).[9][10] These kinases are involved in cell cycle regulation and cellular signaling

pathways that are often dysregulated in cancer.

The MAPK/MNK signaling pathway is a crucial regulator of protein synthesis and is implicated

in oncogenesis. MNK2, a downstream effector in this pathway, phosphorylates the eukaryotic

initiation factor 4E (eIF4E), a key step in the initiation of translation of many mRNAs involved in

cell proliferation and survival.[9][11][12] Inhibition of MNK2 by compounds derived from (R)-
(-)-4-Penten-2-ol, such as Aigialomycin D, can therefore disrupt this pathway and exert anti-

cancer effects.

MAPK/MNK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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